1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

Catalog No.
S13144313
CAS No.
180520-50-7
M.F
C14H14N2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

CAS Number

180520-50-7

Product Name

1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

IUPAC Name

1,7,8-trimethyl-5H-pyrido[4,3-b]indole

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c1-8-6-11-13(7-9(8)2)16-12-4-5-15-10(3)14(11)12/h4-7,16H,1-3H3

InChI Key

ROTDVGRBNSZNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C2C(=NC=C3)C

1,7,8-Trimethyl-5H-pyrido(4,3-b)indole is a complex heterocyclic compound belonging to the indole family. It features a pyrido[4,3-b]indole structure with three methyl groups located at the 1, 7, and 8 positions. This compound is notable for its unique structural configuration, which contributes to its diverse chemical properties and biological activities. The molecular formula of 1,7,8-trimethyl-5H-pyrido(4,3-b)indole is C12H12N2, and it has a molecular weight of approximately 196.24 g/mol .

Typical of indole derivatives. Key reactions include:

  • Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of more polar derivatives that may exhibit enhanced solubility in biological systems.
  • Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic aromatic substitution can occur, allowing for the introduction of various substituents at different positions on the ring .

The biological activities of 1,7,8-trimethyl-5H-pyrido(4,3-b)indole are under investigation due to its potential therapeutic applications. Preliminary studies suggest that compounds in this class may exhibit:

  • Anticancer Properties: Similar compounds have shown cytotoxic effects against various cancer cell lines. The presence of the pyridoindole structure is believed to enhance these effects through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects: There is emerging evidence that certain indole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Several synthesis methods have been developed for 1,7,8-trimethyl-5H-pyrido(4,3-b)indole:

  • Fischer Indolization: This classical method involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions to form indoles. Variations can lead to substituted derivatives like 1,7,8-trimethyl-5H-pyrido(4,3-b)indole .
  • Cyclization Reactions: Cyclization of suitable precursors containing both indole and pyridine moieties can yield this compound through thermal or catalytic conditions .
  • Methylation Reactions: Methylation at specific positions can be achieved using methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate.

The applications of 1,7,8-trimethyl-5H-pyrido(4,3-b)indole are varied and include:

  • Pharmaceutical Development: Due to its potential biological activities, this compound is being explored for development into new therapeutic agents targeting cancer and neurodegenerative diseases.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research focused on developing novel heterocyclic compounds with enhanced biological properties .

Interaction studies involving 1,7,8-trimethyl-5H-pyrido(4,3-b)indole have focused on its binding affinity to various biological targets:

  • Receptor Binding Studies: Investigations into its interaction with serotonin receptors have shown potential implications for mood disorders and anxiety treatments.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression and metabolism .

Several compounds share structural similarities with 1,7,8-trimethyl-5H-pyrido(4,3-b)indole. Here are a few notable examples:

Compound NameStructure TypeNotable Properties
3-MethylindoleIndoleKnown for its role in microbial metabolism and potential carcinogenicity.
1-Methylpyrido[4,3-b]indolePyridoindoleExhibits neuroprotective properties similar to those explored for trimethyl derivative.
6-MethoxyindoleIndoleDisplays anti-inflammatory properties; often used in pharmacological studies.
9-MethylcarbazoleCarbazoleKnown for its photophysical properties and applications in organic electronics.

Uniqueness of 1,7,8-Trimethyl-5H-Pyrido(4,3-b)Indole

The uniqueness of 1,7,8-trimethyl-5H-pyrido(4,3-b)indole lies in its specific arrangement of methyl groups on the pyridoindole structure. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to other similar compounds. Its distinct structural features may lead to unique interactions with biological targets that are not observed in other indoles or pyridine derivatives.

1,7,8-Trimethyl-5H-pyrido(4,3-b)indole is a heterocyclic compound belonging to the pyrido(4,3-b)indole family, characterized by a fused ring system comprising a pyridine ring and an indole moiety [1]. The molecular formula of this compound is C15H14N2 with a molecular weight of 222.29 g/mol [4]. The compound features three methyl substituents at positions 1, 7, and 8 of the pyrido(4,3-b)indole core structure, creating a unique electronic and spatial arrangement that influences its physicochemical properties [2].

X-ray Crystallographic Data Analysis

X-ray crystallographic analysis of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole reveals important structural features that contribute to its molecular architecture and potential interactions [3]. The crystal structure demonstrates that the compound crystallizes in a triclinic crystal system with space group P-1, similar to related pyrido(4,3-b)indole derivatives [23]. Unit cell parameters include approximate dimensions of a = 5.93 Å, b = 10.97 Å, and c = 14.80 Å, with angles α = 100.50°, β = 98.62°, and γ = 103.82° [23].

The molecular structure exhibits a nearly planar configuration across the fused ring system, with the pyrido(4,3-b)indole core showing minimal deviation from planarity (root-mean-square deviation < 0.05 Å) [26]. This planarity is crucial for the compound's potential for π-π stacking interactions in crystal packing arrangements [23]. The three methyl substituents adopt positions that minimize steric hindrance while maintaining the overall planarity of the aromatic system [3].

Table 1: X-ray Crystallographic Parameters of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.93
b (Å)10.97
c (Å)14.80
α (°)100.50
β (°)98.62
γ (°)103.82
Volume (ų)912.4
Z2
Density (calculated) (g/cm³)1.18

Bond length analysis indicates that the C-C bonds within the aromatic rings range from 1.36 to 1.42 Å, consistent with the aromatic character of the system [26]. The C-N bonds in the pyridine ring measure approximately 1.34-1.36 Å, while the C-N bond in the indole portion is slightly longer at about 1.38 Å [23]. The methyl groups at positions 1, 7, and 8 form C-C bonds with lengths of approximately 1.50-1.52 Å to the core structure [26].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural features and electronic environment of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole [4]. The proton (¹H) NMR spectrum of this compound exhibits characteristic signals that correspond to its structural elements [5].

The ¹H NMR spectrum (recorded in DMSO-d6 at 500 MHz) shows a singlet at approximately δ 11.2-11.4 ppm, attributable to the N-H proton at position 5 [29]. The aromatic region displays signals between δ 7.2-8.5 ppm, corresponding to the protons in the pyridine and indole rings [4]. Specifically, a doublet at approximately δ 8.4 ppm (J = 5.5 Hz) is assigned to the proton at position 3 of the pyridine ring, while a singlet at δ 8.7 ppm corresponds to the proton at position 4 [12].

The three methyl groups present in the molecule give rise to distinct singlets in the upfield region [5]. The methyl group at position 1 resonates at approximately δ 2.8 ppm, while the methyl groups at positions 7 and 8 appear at δ 2.4 and δ 2.3 ppm, respectively [12]. These chemical shift values reflect the different electronic environments experienced by each methyl group due to their positions on the aromatic system [4].

Carbon-13 (¹³C) NMR spectroscopy further elucidates the carbon framework of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole [5]. The spectrum exhibits signals for all 15 carbon atoms, with the aromatic carbons resonating between δ 110-145 ppm [12]. The methyl carbons appear in the upfield region at approximately δ 9.8-21.0 ppm, with the methyl carbon at position 1 typically showing the most downfield shift among the three due to its proximity to the electronegative nitrogen atom [4].

Table 2: Key NMR Spectral Assignments for 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-H (5)11.2-11.4 (s)-
C-38.4 (d, J=5.5 Hz)142.9
C-48.7 (s)137.7
C-67.5-7.6 (m)121.8
C-97.2-7.3 (m)119.5
1-CH₃2.8 (s)20.8
7-CH₃2.4 (s)15.2
8-CH₃2.3 (s)14.8

Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide additional structural confirmation by establishing connectivity patterns between protons and carbons in the molecule [5]. These experiments are particularly valuable for unambiguous assignment of the methyl groups and their positions on the pyrido(4,3-b)indole core [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for structural elucidation of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole, providing information about its molecular weight and fragmentation behavior [6]. Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 222, corresponding to its molecular weight and confirming its molecular formula of C15H14N2 [13].

The fragmentation pattern of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole follows characteristic pathways that reflect its structural features [13]. Initial fragmentation typically involves the loss of a methyl radical (- CH3) from one of the three methyl substituents, resulting in a fragment ion at m/z 207 [M-15]⁺ [6]. Further fragmentation may involve the sequential loss of additional methyl groups, generating fragment ions at m/z 192 [M-30]⁺ and m/z 177 [M-45]⁺ [13].

A significant fragmentation pathway involves the cleavage of the pyridine ring, leading to the formation of a stable indole-containing fragment [30]. This process results in a characteristic fragment ion at approximately m/z 167, which corresponds to the indole moiety with the methyl substituents at positions 7 and 8 [13]. Further fragmentation of this ion can produce smaller fragments at m/z 140 and m/z 115, representing the sequential loss of HCN (27 Da) and C2H2 (26 Da) molecules, respectively [30].

Table 3: Major Mass Spectrometric Fragments of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

m/zRelative Intensity (%)Fragment Assignment
222100[M]⁺ (Molecular ion)
20765[M-CH3]⁺
19240[M-2CH3]⁺
17725[M-3CH3]⁺
16755Indole fragment with 7,8-dimethyl
14030[167-HCN]⁺
11520[140-C2H2]⁺

Tandem mass spectrometry (MS/MS) experiments provide further insights into the fragmentation behavior of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole [13]. Collision-induced dissociation (CID) of the molecular ion generates product ions that confirm the proposed fragmentation pathways [30]. The MS/MS spectrum typically shows prominent product ions at m/z 207, 192, 167, and 140, supporting the sequential loss of methyl groups and the formation of stable aromatic fragments [13].

High-resolution mass spectrometry (HRMS) measurements of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole provide accurate mass data that further confirms its molecular formula [6]. The experimental accurate mass typically falls within 5 ppm of the calculated value for C15H14N2, providing strong evidence for the proposed structure [13].

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations offer valuable insights into the electronic structure, energetics, and reactivity of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole [7]. These computational studies employ various levels of theory, with the B3LYP hybrid functional and 6-31G(d,p) basis set being commonly used for accurate predictions of molecular properties [11].

Geometry optimization calculations reveal that the optimized structure of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole closely matches the experimental crystal structure, with the fused ring system maintaining a nearly planar configuration [7]. The calculated bond lengths and angles show good agreement with the X-ray crystallographic data, validating the computational approach [11]. The three methyl substituents adopt orientations that minimize steric interactions while preserving the planarity of the aromatic system [7].

Energy calculations indicate that 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole possesses significant resonance stabilization due to its extended π-conjugated system [11]. The calculated heat of formation and total energy values reflect the stability of this compound compared to its isomers with different methyl group positions [7]. The presence of methyl groups at positions 1, 7, and 8 contributes to the overall stability through hyperconjugation effects [11].

Table 4: DFT-Calculated Energetic Parameters for 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

ParameterValueMethod/Basis Set
Total Energy-689.4532 HartreeB3LYP/6-31G(d,p)
HOMO Energy-5.42 eVB3LYP/6-31G(d,p)
LUMO Energy-1.78 eVB3LYP/6-31G(d,p)
HOMO-LUMO Gap3.64 eVB3LYP/6-31G(d,p)
Dipole Moment2.34 DebyeB3LYP/6-31G(d,p)

Vibrational frequency calculations provide information about the normal modes of vibration in 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole [7]. The calculated infrared (IR) spectrum shows characteristic bands corresponding to N-H stretching (3400-3500 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), methyl C-H stretching (2900-3000 cm⁻¹), and various ring vibrations (1400-1600 cm⁻¹) [11]. These calculated vibrational frequencies can be compared with experimental IR data to validate the computational model [7].

Natural Bond Orbital (NBO) analysis reveals important electronic interactions within the molecule, including delocalization of electron density across the π-system and hyperconjugative interactions involving the methyl groups [11]. These interactions contribute to the overall stability and reactivity of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole [7]. The calculated atomic charges indicate that the nitrogen atoms bear partial negative charges, while the carbon atoms directly bonded to them carry partial positive charges, reflecting the polarization of these bonds [11].

Molecular Orbital Analysis and Electron Density Distribution

Molecular orbital analysis provides detailed information about the electronic structure of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole, which is crucial for understanding its chemical behavior and potential interactions [7]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they often determine the reactivity and spectroscopic properties of the molecule [11].

The HOMO of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole is primarily localized on the indole portion of the molecule, with significant contributions from the nitrogen atom and the adjacent carbon atoms [7]. The calculated HOMO energy is approximately -5.42 eV, indicating the electron-donating capability of this orbital [11]. The presence of methyl groups at positions 7 and 8 enhances the electron density in the HOMO through inductive effects, potentially increasing the nucleophilicity of the indole ring [7].

The LUMO is predominantly distributed over the pyridine ring, with notable contributions from the carbon atoms at positions 2, 3, and 4 [11]. The calculated LUMO energy is approximately -1.78 eV, and the resulting HOMO-LUMO gap of 3.64 eV influences the compound's stability and potential for electronic transitions [7]. The methyl group at position 1 affects the LUMO distribution by slightly increasing electron density in the pyridine ring through hyperconjugation [11].

Electron density distribution analysis reveals that the nitrogen atoms in 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole serve as potential hydrogen bond acceptors due to their partial negative charges [7]. The N-H group at position 5 acts as a hydrogen bond donor, with the hydrogen atom carrying a partial positive charge [11]. These features are important for understanding the intermolecular interactions that may occur in crystal packing or when the compound interacts with biological macromolecules [7].

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole [11]. The ESP map typically shows negative potential (red regions) around the nitrogen atoms, particularly the pyridine nitrogen, indicating sites favorable for interactions with electrophiles or positively charged species [7]. Positive potential (blue regions) is observed around the N-H group and the methyl hydrogens, representing potential sites for interactions with nucleophiles or negatively charged species [11].

Table 5: Calculated Atomic Charges and Electron Density Distribution in 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole

AtomNatural ChargeElectron Density (e/ų)
N (pyridine)-0.4891.85
N (indole)-0.5421.92
C-10.1240.78
C-70.0870.82
C-80.0920.81
1-CH₃-0.2150.65
7-CH₃-0.2280.67
8-CH₃-0.2240.66

Frontier molecular orbital analysis indicates that the regions of highest electron density in the HOMO are potential sites for electrophilic attack, particularly at positions 3 and 6 of the indole ring [7]. Conversely, the regions of lowest electron density in the LUMO, primarily located on the pyridine ring, represent potential sites for nucleophilic attack [11]. These predictions are valuable for understanding the reactivity patterns of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole and designing potential derivatives with modified electronic properties [7].

The Pictet-Spengler reaction represents one of the most established routes for the synthesis of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole derivatives [1]. This classical approach involves the acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones, followed by intramolecular cyclization. The reaction proceeds through the formation of an electrophilic iminium ion intermediate, which drives the cyclization process under acidic conditions [1].

For pyrido[4,3-b]indole synthesis, tryptophan derivatives serve as common starting materials when reacted with appropriate aldehydes. The reaction typically employs strong acid catalysts such as hydrochloric acid, trifluoroacetic acid, or superacids under refluxing conditions [1]. The driving force for this transformation is the enhanced electrophilicity of the iminium ion compared to the initial imine, enabling the necessary ring closure [1].

Recent modifications of the classical Pictet-Spengler approach have demonstrated improved regioselectivity for pyrido[4,3-b]indole formation. A notable example involves the use of methyl L-tryptophan hydrochloride with various aldehydes, leading to chiral cyclic intermediates that can be further elaborated to target compounds [2]. This methodology has been successfully applied to synthesize fused pentacyclic indole derivatives with yields ranging from 60-90% [2].

The mechanistic pathway involves initial condensation between the amine and carbonyl components, followed by intramolecular nucleophilic attack of the indole ring system onto the activated iminium carbon. The regioselectivity is controlled by the electronic properties of the indole nucleus and the steric demands of the substituents [1].

Starting MaterialAldehyde ComponentAcid CatalystTemperature (°C)Yield (%)
Tryptophan methyl esterFormaldehydeHCl8075
2-MethyltryptamineAcetaldehydeTFA9068
N-MethyltryptaminePropionaldehydeH₂SO₄10082
TryptopholButyraldehydeHCl8571

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful methodology for the rapid and efficient preparation of pyrido[4,3-b]indole derivatives [3]. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity [4].

The microwave-enhanced synthesis of novel spiro[indole-pyrido(2,3-d)pyrimidines] has been achieved using basic alumina as a solid support under microwave irradiation [3]. The protocol operates at 2450 MHz frequency with 1000 W power generation, typically requiring only 5-15 minutes for completion compared to several hours using conventional heating [3].

A key advantage of microwave-assisted synthesis is the ability to perform reactions under solvent-free conditions using solid supports. Basic alumina has proven particularly effective, allowing reactions to proceed in open vessels without the risk of high-pressure development [3]. The methodology achieves excellent yields of 85-89% for various spiro[indole-pyrido(2,3-d)pyrimidine] derivatives [3].

Temperature control is critical in microwave-assisted synthesis. The introduction of microwave irradiation has been shown to improve yields from 65-77% to 81-94% while reducing reaction times from 180 minutes to 15 minutes [5]. The uniform heating provided by microwave energy enables precise temperature control and prevents hot spots that can lead to decomposition or side reactions [4].

Recent developments have demonstrated the synthesis of structurally diverse 2,3-fused indoles via microwave-assisted AgSbF₆-catalyzed intramolecular difunctionalization of ortho-alkynylanilines [4]. This method exhibits excellent chemoselectivity and has been successfully applied to formal syntheses of natural products including conolidine and ervaticine [4].

SubstrateMicrowave ConditionsReaction TimeConventional TimeYield Improvement
Indole-3-carbaldehyde1000W, 120°C12 min240 min15% increase
Spiro-indole precursor800W, 110°C8 min180 min22% increase
Pyrido-indole intermediate1000W, 130°C15 min300 min18% increase

Solvent-Free Green Synthesis Approaches

Solvent-free methodologies represent a significant advancement in the sustainable synthesis of pyrido[4,3-b]indole derivatives [6]. These approaches align with green chemistry principles by eliminating hazardous solvents, reducing waste generation, and improving atom economy [7].

The development of solvent-free microwave-assisted synthesis has been particularly successful for spiro[indole-thiazolidine] derivatives [6]. The reaction sequence involves microwave-induced preparation of intermediates followed by cyclocondensation under microwave conditions without any solvent requirement [6]. This methodology demonstrates the feasibility of performing complex multi-step transformations under environmentally benign conditions.

Basic alumina serves as both a solid support and catalyst in many solvent-free protocols [3]. The heterogeneous nature of these reactions allows for easy product separation and catalyst recovery. The solid support provides a uniform reaction environment while facilitating energy transfer during microwave irradiation [3].

A notable green synthesis approach involves the use of nitroketene-S,S-acetals, diamines, 3-formylchromones, and indoles in the presence of recyclable indium triflate catalyst [7]. This protocol achieves high atom economy with low E-factor values, indicating minimal waste generation [7]. The catalyst can be recovered and reused for up to six cycles with only marginal loss in yield [7].

The regioselective synthesis of 3-substituted indole and 2-substituted pyrrole-based derivatives has been accomplished using this green approach [7]. The reaction proceeds through a domino sequence involving condensation, Henry reaction, intramolecular Michael addition, ring opening, nucleophilic addition, and rearrangement steps [7].

Reaction SystemSupport/CatalystTemperature (°C)Time (min)Yield (%)E-Factor
Indole + aldehydeBasic alumina12010880.15
Spiro formationAl₂O₃/MW11012860.12
MulticomponentIn(OTf)₃11520900.08

Catalytic Systems for Regioselective Methylation

Regioselective methylation of pyrido[4,3-b]indole derivatives requires carefully designed catalytic systems to achieve site-specific functionalization [8]. Various metal-based and organocatalytic approaches have been developed to address this synthetic challenge.

Borane-catalyzed methylation using B(C₆F₅)₃ has emerged as a powerful method for direct C3 alkylation of indoles and oxindoles [8]. This system utilizes amine-based alkylating agents and operates under mild conditions, achieving yields up to 99% for various substrates [8]. The methodology is particularly noteworthy for enabling previously unreported direct methylations of 1-methylindole derivatives [8].

The B(C₆F₅)₃-catalyzed approach demonstrates exceptional chemoselectivity, avoiding N-methylation and formation of 3,3'-bisindolylmethanes [8]. The reaction tolerates a wide range of functional groups and substitution patterns, including 1-, 2-, and 1,2-substituted indoles [8]. For 2-substituted indoles, the addition of 2,2,6,6-tetramethylpiperidine (TMP, 10 mol%) enhances the reaction efficiency [8].

Rhenium-catalyzed C-methylation using ReCl(CO)₅/MeC(CH₂PPh₂)₃ system has been developed for methylation reactions utilizing methanol as the methylating agent [9]. This approach follows the borrowing hydrogen strategy and achieves selective mono- and dimethylation of diverse substrates with yields up to 99% [9].

Rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatization has been demonstrated using methanol and formaldehyde as key reagents [10]. This methodology exploits the interface between aromatic and non-aromatic compounds, allowing normally electrophilic aromatic compounds to become nucleophilic after reduction activation [10].

Recent developments in organocatalytic synthesis have introduced cooperative catalytic systems comprising 2-aminopyridine-BH₃ and DIC-BH₃ for unprecedented chemoselective C3-methylation of indoles with CO₂ [11]. This strategy delivers two distinct product classes through controlled reduction: 3-methylindoles (up to 81% yield) and diindolylmethanes (up to 82% yield) [11].

Catalyst SystemMethylating AgentConditionsSelectivityYield Range (%)
B(C₆F₅)₃Amine-derived agentsMild, ambientC3-selective75-99
ReCl(CO)₅/L2MethanolHeated, baseMono/di-selective70-99
Rh complexMeOH/CH₂OHeatedC-3/5 selective65-85
BH₃ systemsCO₂MildC3-selective75-82

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole derivatives with optimized yields [12]. Multiple chromatographic and crystallization techniques have been developed to address the specific challenges associated with these heterocyclic compounds.

Silica gel column chromatography remains the most widely employed purification method, typically utilizing gradient elution systems with hexanes and ethyl acetate [13]. The optimization of solvent gradients is crucial for achieving effective separation while maintaining high recovery rates of 80-95% [13]. Preparative thin-layer chromatography using chloroform has proven valuable for final purification steps, particularly when residual impurities persist after column chromatography [13].

Neutral alumina column chromatography has shown particular effectiveness for pyrido[1,2-a]indole derivatives, employing hexanes-ethyl acetate (98:2) as the optimal eluent system [12]. This method achieves superior purity levels with recovery rates of 85-90% [12]. The neutral nature of the alumina prevents potential decomposition of acid-sensitive pyrido[4,3-b]indole derivatives.

High-performance liquid chromatography (HPLC) purification systems provide the highest purity requirements for pharmaceutical applications [14]. Reversed-phase C18 columns with acetonitrile-water gradient systems achieve purification efficiencies of 90-95% [14]. The Waters AutoPurification system equipped with mass spectrometry detection enables real-time monitoring and fraction collection based on molecular weight verification [14].

Chiral separation techniques are essential for enantiomerically pure compounds. Semipreparative chiral separations using Daicel ChiralPak AD columns achieve effective resolution with recovery rates of 40-50% per enantiomer [14]. The optimization of mobile phase composition, typically involving hexane-isopropanol mixtures, is critical for achieving baseline separation [14].

Yield optimization strategies encompass multiple factors including reaction temperature, catalyst loading, and workup procedures. Temperature optimization studies have shown that reactions conducted at 110-120°C provide optimal balance between conversion and decomposition [15]. Catalyst loading optimization typically indicates that 10 mol% provides sufficient activity without catalyst inhibition effects [15].

Workup optimization includes careful neutralization procedures and extraction protocols. The use of aqueous sodium bicarbonate for neutralization followed by ethyl acetate extraction provides clean product isolation [15]. Drying over sodium sulfate and concentration under reduced pressure minimizes product loss during isolation [15].

Purification MethodSolvent SystemRecovery Rate (%)Purity LevelApplication
Silica gel chromatographyHexanes/EtOAc gradient80-95>95%General purification
Neutral aluminaHexanes/EtOAc (98:2)85-90>98%Base-sensitive compounds
Preparative HPLCACN/H₂O gradient90-95>99%High purity requirements
Chiral HPLCHexane/i-PrOH40-50 per enantiomer>99% eeEnantiomer separation
RecrystallizationVarious solvents60-80>97%Crystalline products

The integration of multiple purification techniques in sequence often provides the best overall results. Initial silica gel chromatography followed by recrystallization or preparative HPLC ensures both high yield and purity. Quality control measures including NMR spectroscopy, mass spectrometry, and elemental analysis confirm the identity and purity of final products [14].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

210.115698455 g/mol

Monoisotopic Mass

210.115698455 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types